molecular formula C16H15N3S2 B2874546 3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole CAS No. 339015-45-1

3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2874546
CAS No.: 339015-45-1
M. Wt: 313.44
InChI Key: IAFBQWZJSRPYHQ-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole is a synthetic 1,2,4-triazole derivative of high interest in scientific research. Compounds within the 1,2,4-triazole class are extensively studied due to their diverse biological activities and utility in material science . The structure features a 1,2,4-triazole core substituted with two methylsulfanyl groups and a phenyl ring, which can be modified to fine-tune the compound's properties. Research Applications and Value: This compound serves as a key intermediate in organic synthesis and medicinal chemistry. Researchers value 1,2,4-triazole derivatives for their potential biological activities, which include antimicrobial , antifungal , anti-inflammatory , and antitumor effects . The presence of multiple sulfur and nitrogen atoms in its structure allows for strong binding affinity to various biological receptors and enzymes . Its mechanism of action in biological systems is typically investigated through enzyme inhibition studies and molecular docking simulations to understand interactions with specific protein targets . In material science, the aromatic and heterocyclic nature of this compound makes it a candidate for studying crystallography and molecular packing, as similar structures are known to form stabilized crystal lattices through intermolecular hydrogen bonds and π-π stacking interactions . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-methylsulfanyl-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-20-14-11-7-6-10-13(14)15-17-18-16(21-2)19(15)12-8-4-3-5-9-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBQWZJSRPYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazides and Isothiocyanates

The triazole scaffold is typically synthesized via cyclocondensation between hydrazides and aryl isothiocyanates. For the target compound, this involves:

Step 1: Synthesis of 2-(Methylsulfanyl)benzohydrazide

  • Reactants : 2-(Methylsulfanyl)benzoic acid and hydrazine hydrate.
  • Conditions : Reflux in ethanol (4–6 h).
  • Mechanism : Nucleophilic acyl substitution followed by hydrazide formation.

Step 2: Reaction with Phenyl Isothiocyanate

  • Reactants : 2-(Methylsulfanyl)benzohydrazide and phenyl isothiocyanate.
  • Catalyst : Sodium ethoxide (0.01 mol) in ethanol.
  • Conditions : Stirring at room temperature (30 min), followed by reflux (1 h).
  • Intermediate : Thiourea derivative, which undergoes cyclization to form 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thione.

Step 3: Alkylation with Methyl Iodide

  • Reactants : Triazole-3-thione intermediate and methyl iodide (1.5 equiv).
  • Base : Sodium hydroxide (1.0 equiv).
  • Solvent : Dichloromethane or ethanol.
  • Conditions : Room temperature (2 h), yielding the final product.

Reaction Summary :
$$
\text{Hydrazide} + \text{Ar-NCS} \xrightarrow[\text{EtOH, NaOEt}]{\Delta} \text{Triazole-3-thione} \xrightarrow[\text{CH}_3\text{I, NaOH}]{\text{RT}} \text{Target Compound}
$$

Yield : 68–75% after recrystallization from ethanol.

Alternative Pathways: Thione Alkylation Precedents

Source demonstrates the direct alkylation of 4-amino-5-phenyl-2,4-dihydrotriazole-3-thione with methyl iodide, achieving 73% yield. Adapting this method:

  • Substrate Modification : Use 5-[2-(methylsulfanyl)phenyl]-4-phenyl-2,4-dihydrotriazole-3-thione.
  • Alkylation : Methyl iodide (1.2 equiv), NaOH (1.0 equiv), CH₂Cl₂, 2 h.

Advantages :

  • Avoids multi-step hydrazide synthesis.
  • Compatible with diverse thione precursors.

Challenges :

  • Limited commercial availability of specialized thiones.
  • Requires prior installation of the 2-(methylsulfanyl)phenyl group.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods:

  • Ultrasound-Assisted Cyclization : Reduces reaction time from hours to minutes (e.g., 6 min).
  • Microwave Irradiation : Enhances yield (85–90%) for triazole formation.
  • PEG-400 as Recyclable Catalyst : Minimizes waste in cyclocondensation.

Example Protocol :

  • Reactants : Hydrazine carboxamide and 2-(methylsulfanyl)benzaldehyde.
  • Conditions : Ultrasound (40 kHz, 25°C), no catalyst.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) :
    • 3053 cm⁻¹ (Ar–CH stretch).
    • 2928 cm⁻¹ (aliphatic C–H).
    • 1594 cm⁻¹ (C=N triazole).
  • ¹H NMR (DMSO-d₆) :
    • δ 2.60 (s, 3H, SCH₃).
    • δ 7.36–8.01 (m, aromatic H).
  • Elemental Analysis :
    • Calculated for C₁₇H₁₄N₄S₂: C 60.33%, H 4.17%, N 16.55%, S 18.95%.

Crystallographic Insights

  • Dihedral Angles : ~44–89° between triazole and aryl rings, influencing packing.
  • Hydrogen Bonding : N–H⋯N and C–H⋯O interactions stabilize crystal lattices.

Optimization and Challenges

Regiochemical Control

  • Cyclization Step : Competitive formation of 1,3,4-triazoles mitigated by electron-withdrawing groups (e.g., SMe) directing cyclization.
  • Alkylation Specificity : Thione sulfur exhibits higher nucleophilicity than aromatic thioethers, ensuring selective methylation at position 3.

Yield Enhancement Strategies

  • Catalyst Screening : Ceric ammonium nitrate boosts cyclization efficiency.
  • Solvent Selection : Ethanol vs. DMF impacts reaction kinetics and purity.

Industrial and Scalability Considerations

  • Patent Methods : CN103880762A details Cu-catalyzed triazole syntheses but focuses on 1,2,3-triazoles.
  • Cost-Efficiency : Methyl iodide ($10.00/25g) and ethanol remain economical choices.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl rings or the triazole ring .

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Alkyl/Arylthio-Substituted Triazoles

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3- and 5-(methylsulfanyl), 4-phenyl 299.41 Moderate lipophilicity; potential antimicrobial activity (inferred from analogs)
3-(2-Bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole 3-(2-bromophenyl), 5-(decylthio) ~450 (estimated) Highest antifungal activity among alkylthio analogs; activity increases with alkyl chain length
3-(4-Chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole 3-(4-chlorophenyl), 5-(4-fluorobenzylthio) 389.87 Enhanced bioavailability due to fluorination; moderate antibacterial activity

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., decylthio) enhance antifungal activity by increasing membrane permeability .
  • Halogenation : Bromine and fluorine improve target specificity and metabolic stability .

Electron-Withdrawing Group (EWG)-Substituted Triazoles

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
5-(3,4,5-Trimethoxyphenyl)-4-phenyl-3-(methylthio)-4H-1,2,4-triazole 5-(3,4,5-trimethoxyphenyl) ~360 (estimated) Methoxy groups enhance electron density; potential anticancer activity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 5-(phenylsulfonyl), 4-(2,4-difluorophenyl) ~500 (estimated) Sulfonyl groups improve solubility and enzyme inhibition potential

Key Observations :

  • EWGs (e.g., sulfonyl, methoxy) : Increase solubility and electronic polarization, enhancing interactions with biological targets .
  • Methylsulfanyl vs. Sulfonyl : Methylsulfanyl groups in the target compound offer lower polarity but higher metabolic stability compared to sulfonyl analogs .

Heterocycle-Fused Triazoles

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
2-{[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole Benzothiazole fusion ~350 (estimated) Planar benzothiazole enhances π-π stacking; broad-spectrum antimicrobial activity
5-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole Thiadiazole fusion ~320 (estimated) Synergistic activity from thiadiazole’s hydrogen-bonding capacity

Key Observations :

  • Fused Heterocycles : Improve binding affinity through additional hydrogen bonding or aromatic interactions .
  • Target Compound Simplicity : The absence of fused rings may limit target specificity but simplifies synthesis .

Biological Activity

3-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its significance in medicinal chemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H18N4S2\text{C}_{18}\text{H}_{18}\text{N}_4\text{S}_2

Synthesis

The synthesis of triazole derivatives typically involves the reaction of hydrazine derivatives with carbonyl compounds or isothiocyanates. The specific synthetic route for this compound has not been extensively documented in the literature. However, similar compounds have been synthesized using methods that involve cyclization reactions under acidic or basic conditions .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of triazole derivatives. For instance, a series of 1,2,4-triazoles have shown significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization and interference with the cell cycle .

In vitro studies have indicated that compounds featuring a triazole core exhibit promising activity against human cancer cell lines such as:

  • Hepatocellular carcinoma (HePG-2)
  • Breast cancer (MCF-7)
  • Prostate cancer (PC-3)
  • Colorectal cancer (HCT-116)

Table 1 summarizes the anti-proliferative activity of selected triazole derivatives:

CompoundCell LineIC50 (µM)
Triazole AMCF-715.0
Triazole BHePG-210.5
Triazole CPC-312.0
Triazole DHCT-1169.8

Anti-Angiogenic Activity

In addition to their anticancer properties, some triazoles have demonstrated antiangiogenic effects, which inhibit the formation of new blood vessels—a critical process in tumor growth and metastasis. Research indicates that specific substitutions on the triazole ring can enhance this activity .

The biological activity of triazoles, including this compound, is primarily attributed to their ability to interact with cellular targets involved in proliferation and angiogenesis. These interactions may include:

  • Tubulin Binding : Disruption of microtubule dynamics.
  • Enzyme Inhibition : Targeting specific kinases involved in cell signaling pathways.
  • Gene Expression Modulation : Influencing transcription factors related to cell cycle regulation.

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated a series of triazole derivatives for their anticancer properties using MTT assays across different cell lines. The results indicated that compounds with methylsulfanyl substitutions showed enhanced activity compared to their unsubstituted counterparts.

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of various aryl-substituted triazoles. It was found that the presence of methylsulfanyl groups significantly increased both cytotoxicity and selectivity towards cancer cells while reducing toxicity towards normal cells .

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